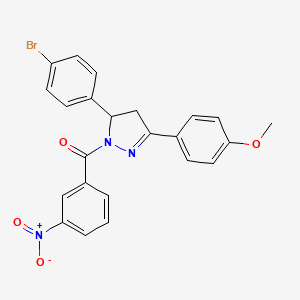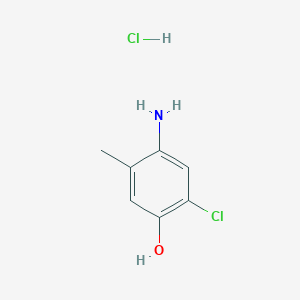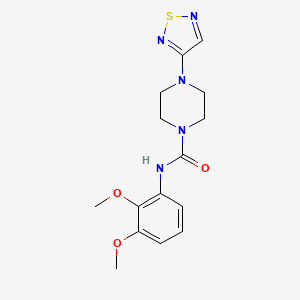
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as DTG, is a compound that has been extensively studied for its potential therapeutic applications. DTG belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Studies have demonstrated the synthesis of compounds incorporating piperazine and thiadiazole moieties, emphasizing their potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, research by Al-Wahaibi et al. (2021) on the synthesis of 1,3,4-oxadiazole N-Mannich bases, including similar structural analogs, highlighted their significant antimicrobial and anti-proliferative activities, showcasing the broad applicability of such compounds in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Antimicrobial and Antiviral Activities
The compound's structural analogs have shown considerable antimicrobial and antiviral activities. For instance, research by Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, revealing the superior antimicrobial activity of certain compounds, highlighting the importance of structural diversity in enhancing biological activities (M. Patil et al., 2021).
Anticancer Potential
The structural framework of N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide and its analogs have been investigated for their anticancer potential. Studies have shown that certain derivatives exhibit promising anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy research. For example, Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity, underscoring the therapeutic promise of these compounds (S. Tiwari et al., 2017).
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-22-12-5-3-4-11(14(12)23-2)17-15(21)20-8-6-19(7-9-20)13-10-16-24-18-13/h3-5,10H,6-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFJNXQVQPDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2693202.png)

![Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate](/img/structure/B2693205.png)
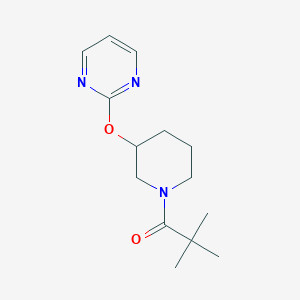
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693208.png)
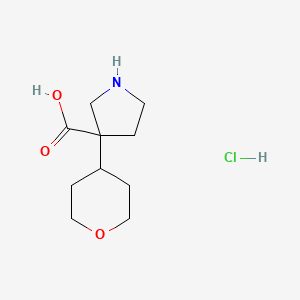

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)
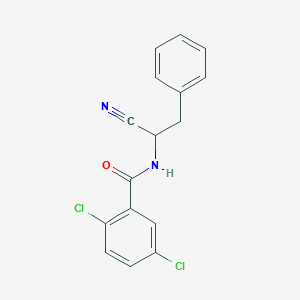
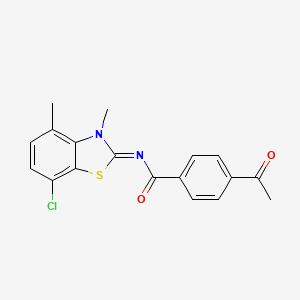
![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)
